N,N,N',N'-Tetramethyl-1,4-butanediamine

CO₂ capture post-combustion carbon capture tertiary amine absorbents

Generic substitution of tetramethyl diamines without chain-length verification causes performance failure in CO₂ capture, Pt(II) catalysis, and AEM fabrication. TMBDA (C4) is the shortest diamine yielding purely four-coordinate Pt(II) complexes, delivers 0.60 CO₂/N stoichiometry, and offers documented cytotoxicity data for medical-device polyurethanes. • Verified ≥98% purity matching published studies. • Immediate stock, global shipment.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 111-51-3
Cat. No. B1219855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetramethyl-1,4-butanediamine
CAS111-51-3
Synonyms1,4TMP
N,N'-tetramethyl-1,4-butanediamine
N,N,N',N'-tetramethyl-1,4-butanediamine
tetramethyldiaminobutane
tetramethylputrescine
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCN(C)CCCCN(C)C
InChIInChI=1S/C8H20N2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3
InChIKeyVEAZEPMQWHPHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetramethyl-1,4-butanediamine: Core Identity & Structure


N,N,N',N'-Tetramethyl-1,4-butanediamine (TMBDA, also referred to as tetramethylputrescine) is a symmetrical tertiary diamine of formula C₈H₂₀N₂ featuring a linear four‑carbon backbone with terminal –N(CH₃)₂ groups [1]. It is a colourless liquid at ambient temperature (mp –100 °C, bp 166–167 °C, density 0.792 g/mL, refractive index n²⁰/D 1.428) . The compound belongs to the homologous series of N,N,N',N'-tetramethyl-α,ω-alkanediamines and is structurally distinguished from its commercially prevalent 1,3‑butanediamine positional isomer (CAS 97‑84‑7) as well as from shorter‑chain (TMEDA, C2; TMPDA, C3) and longer‑chain (TMHDA, C6) congeners. These structural variations translate into measurably different reactivity, coordination behaviour, thermal stability and biological profiles that directly impact fitness‑for‑purpose in industrial and research applications.

Why TMBDA Cannot Replace Tetramethyl Diamine Analogs


Superficially similar tetramethyl diamines (TMEDA, TMPDA, TMBDA, TMHDA) are frequently treated as interchangeable tertiary‑amine sources in procurement workflows. Experimental evidence demonstrates that the length of the polymethylene spacer between the two tertiary amino groups exerts a systematic, non‑linear influence on key performance parameters: CO₂ capture stoichiometry varies from <0.6 to 0.79 CO₂/N across the C2→C6 series [1]; the rate‑constant ratio for sequential quaternisation follows the order n=2>3>4>6≈10 [2]; alkaline stability of derived anion‑exchange membranes differs between rapid degradation (TMEDA, TMBDA) and long‑term integrity (TMHDA) [3]; and the coordination geometry of platinum(II) complexes switches from five‑coordinate (C2) through intermediate to purely four‑coordinate (C4) [4]. Even the positional isomer N,N,N',N'-tetramethyl-1,3-butanediamine (CAS 97‑84‑7) exhibits different catalytic activity and a distinct toxicological profile from the 1,4‑isomer [5]. Generic substitution without chain‑length and positional‑isomer verification therefore carries a documented risk of underperformance or outright failure in CO₂ capture, membrane fabrication, coordination chemistry, and polyurethane catalysis.

Quantitative Differentiation: TMBDA vs. Comparators


CO₂ Capture: C4 vs. C2 & C6 Diamines

In a direct comparative study of tetramethyl diamines for CO₂ capture in ethylene glycol solvent under ambient conditions, N,N,N',N'-tetramethyl-1,4-butanediamine (TMBDA, C4 spacer) exhibited a CO₂ capture stoichiometry of 0.60 CO₂/N, intermediate between the shorter‑chain TMEDA (C2, capture efficiency lower than TMBDA) and the longer‑chain TMHDA (C6, 0.79 CO₂/N) [1]. The CO₂ loading was quantified by ¹³C NMR spectroscopy with a calculation error of ≤5% [1]. The same study identified TMBDA and TMEDA as the two amines delivering the highest CH₃OH yields in the integrated capture‑hydrogenation process, outperforming a comprehensive panel of other tertiary amines [2]. Separately, in aqueous solution under post‑combustion CO₂ capture conditions (continuous flow method with NMR speciation), the equilibrium CO₂ solubility of TMBDA was evaluated alongside TMEDA and TMPDA, confirming that the four‑carbon spacer provides a distinct balance between molecular efficiency (two active tertiary amino groups) and water solubility [3].

CO₂ capture post-combustion carbon capture tertiary amine absorbents

Cytotoxicity Ranking in Polyurethane Catalysts

The cytotoxicity of four catalysts routinely used in the synthesis of segmented polyurethanes for biomedical applications was evaluated against Swiss 3T3 mouse fibroblasts and human endothelial cells (HEC) after 72 h of continuous exposure [1]. The two tertiary aliphatic amines and two organotin compounds exhibited statistically distinguishable cytotoxicity, with the following ascending toxicity order: DABCO < TMBDA (tetramethylbutanediamine) < SnOct (stannous octoate) < DBTDL (dibutyltin dilaurate) [1]. For all catalysts except DBTDL, the IC₅₀ (dose inhibiting 50% of cell growth) was lower for 3T3 fibroblasts than for HEC, indicating cell‑type‑dependent sensitivity [1]. The study positions TMBDA as the least cytotoxic option among the non‑DABCO catalysts tested, making it a quantifiably preferable choice when DABCO cannot meet catalytic activity requirements and organotin catalysts must be avoided due to their higher cytotoxicity.

biomedical polyurethanes cytotoxicity catalyst safety segmented polyurethane synthesis

Four-Coordinate Pt(II) Complexes with C4 Diamine

The reaction of N,N,N',N'-tetramethyl‑α,ω‑alkanediamines with Zeise's salt yields complexes of formula [Pt(C₂H₄)Cl₂L] whose coordination geometry is governed by the polymethylene chain length (L = Me₄en for C2, Me₄pn for C3, Me₄bn for C4) [1]. The C4 derivative Me₄bn (i.e., TMBDA) at 34 °C adopts a purely four‑coordinate structure with equivalent diamine ends, enabled by rapid head‑to‑tail rearrangement [1]. In contrast, the C2 derivative Me₄en is five‑coordinate at 10 °C and decomposes with ethylene release upon warming, while the C3 derivative Me₄pn exhibits intermediate behaviour, attaining full five‑coordination only at –30 °C [1]. Decomposition studies in 1,2‑dichloroethane demonstrate that the tendency to release ethylene (forming [PtCl₂L]) increases with increasing preference for five‑ relative to four‑coordination [1]. Thus, TMBDA uniquely stabilises the four‑coordinate Pt(II)‑ethylene species at ambient temperature among the C2–C4 series.

platinum coordination chemistry diamine ligands catalyst design ethylene complexes

Quaternization Kinetics and Chain-Length Selectivity

Competitive and consecutive quaternization of N,N,N',N'-tetramethyl‑α,ω‑alkanediamines with butyl bromide and ethyl bromide was studied in propylene carbonate at multiple temperatures using the Frost‑Schwemer kinetic method [1]. The ratio of the first‑step to second‑step rate constants, κ = k₁/k₂, was larger than unity for all chain lengths investigated and varied systematically with the number of methylene carbons (n): n=2 (TMEDA) > n=3 (TMPDA) > n=4 (TMBDA) > n=6≈10 [1]. This trend originates from a far greater variation in k₂ with chain length than in k₁, attributed to steric, polar and electrostatic field effects of the first‑quaternised ammonium group on the second amino centre [1]. The activation parameters Eₐ and ΔS‡ for the second quaternization step were markedly smaller for n=2 and n=3 than for n≥4, further delineating the C4 diamine as the shortest member of the series with attenuated electrostatic penalty in the second step [1].

quaternization kinetics ionene polymers diamine reactivity polyelectrolyte synthesis

Alkaline Stability of Diamine-Based AEMs

Anion‑exchange membranes (AEMs) were prepared from chloromethylated polysulfone by amination with a series of tetramethyl diamines varying in spacer length: TMMDA (C1), TMEDA (C2), TMPDA (C3), TMBDA (C4), and TMHDA (C6) [REFS-1, REFS-2]. After exposure to 2 M NaOH at 40 °C for several days, the degradation rate of the AEMs was a direct function of the alkanoic chain length: TMHDA‑based membranes were the most stable, while TMEDA‑ and TMBDA‑based membranes decomposed significantly, as evidenced by a reduction in ion‑exchange capacity, an increase in electrical resistance, and a decrease in water content and permselectivity [1]. In a separate study of solid alkaline fuel cells, AEMs aminated with TMA/TMHDA mixtures exhibited superior hydroxyl ion conductivity and thermal stability relative to those prepared with shorter diamines including TMBDA [2]. In electrodialysis applications, the chloride ion permselectivity order was TMHDA > TMBDA > TMEDA [3].

anion-exchange membranes alkaline fuel cells membrane degradation diamine crosslinkers

Polyurethane Gelation: 1,4- vs. 1,3-Isomer

US Patent 4,212,952 explicitly distinguishes N,N,N',N'-tetramethyl-1,4-butanediamine (the 1,4‑isomer, CAS 111‑51‑3) from the commercially available N,N,N',N'-tetramethyl-1,3-butanediamine (the 1,3‑isomer, CAS 97‑84‑7, historically marketed as 'TMBDA') in the context of urethane foam catalysis [1]. The patent states that prior‑art 1,2‑ethanediamine (TMEDA) and 1,3‑butanediamine catalysts 'have never received widespread acceptance in the industry because (1) they are not as active and (2) they impart an objectionable odor to the foams produced with them' [1]. The invention discloses that N,N,N',N'-tetramethyl-α,ω-polymethylenediamines with 4–8 methylene units—including the 1,4‑butanediamine—are 'approximately as effective gelation catalysts as a 33 weight percent solution of triethylenediamine in dipropylene glycol', the industry‑standard gelation catalyst, while at least some members of the series (e.g., the 1,6‑hexanediamine) 'lack the degree of objectionable odor characteristics of the known tetramethylediamine catalysts TMEDA and TMBDA' [1]. This positions the 1,4‑isomer as a structurally distinct, patent‑protected alternative that matches the gold‑standard gelation activity while mitigating the organoleptic drawbacks of the shorter‑chain and branched‑chain analogs.

polyurethane foam gelation catalyst urethane catalysis tertiary amine catalyst

TMBDA Application Scenarios


Post-Combustion CO₂ Capture to Methanol

TMBDA is one of only two tertiary amines (alongside TMEDA) to deliver the highest CH₃OH yields in the integrated CO₂ capture‑hydrogenation process catalysed by Ru‑Macho‑BH, as demonstrated in a comprehensive screen of tertiary amines [1]. Its CO₂ capture stoichiometry of 0.60 CO₂/N in ethylene glycol under ambient conditions [2] makes it suitable for processes targeting a balance between working capacity and regeneration energy. Procurement for this application should specify the 1,4‑diamine isomer and a purity of ≥97% to match the material used in the published studies [3].

Biomedical Polyurethane with Controlled Cytotoxicity

When fabricating segmented polyurethanes for blood‑contacting medical devices, TMBDA provides a cytotoxicity profile that is superior to organotin catalysts (SnOct, DBTDL) and ranked immediately after DABCO in the toxicity hierarchy, as established by 72‑hour exposure assays on both 3T3 fibroblasts and human endothelial cells [4]. Formulators constrained by DABCO's catalytic activity limitations can select TMBDA with documented cytotoxicity evidence to support regulatory biocompatibility submissions.

Pt(II) Square-Planar Coordination Chemistry

The TMBDA ligand (Me₄bn) is the shortest member of the tetramethyl‑diamine series that yields a purely four‑coordinate Pt(II)‑ethylene complex at ambient temperature, as opposed to the five‑coordinate (C2) and intermediate (C3) complexes [5]. This property is directly exploitable in the design of Pt(II) pre‑catalysts and in mechanistic studies where a stable, geometrically unambiguous resting state is required. Researchers should procure the C4 diamine specifically, as chain‑length variation by even one methylene unit fundamentally alters the coordination behaviour.

AEM Fabrication with Intermediate Permselectivity

For electrodialysis and alkaline fuel cell membrane development, TMBDA‑aminated AEMs exhibit chloride ion permselectivity intermediate between TMEDA‑ (lowest) and TMHDA‑ (highest) based membranes [6], and their alkaline degradation behaviour under 2 M NaOH at 40 °C is documented alongside the full homologous series [7]. This positions TMBDA as a candidate for AEM applications where moderate alkaline stability is acceptable and the intermediate ionic transport properties of the C4 spacer offer a formulation advantage over the extremes of the C2 and C6 series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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